molecular formula C5H3BrN2S B1379779 5-Bromoimidazo[2,1-b][1,3]thiazole CAS No. 67088-53-3

5-Bromoimidazo[2,1-b][1,3]thiazole

Cat. No. B1379779
CAS RN: 67088-53-3
M. Wt: 203.06 g/mol
InChI Key: GUMIYPXTEYKCBT-UHFFFAOYSA-N
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Description

5-Bromoimidazo[2,1-b][1,3]thiazole is a heterocyclic organic compound . It has a molecular weight of 203.06 . The compound is a powder in physical form .


Molecular Structure Analysis

The molecular formula of 5-Bromoimidazo[2,1-b][1,3]thiazole is C5H3BrN2S . Its InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .


Physical And Chemical Properties Analysis

5-Bromoimidazo[2,1-b][1,3]thiazole is a powder in physical form . It has a molecular weight of 203.06 . The compound’s InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .

Scientific Research Applications

Antimicrobial Activity

5-Bromoimidazo[2,1-b][1,3]thiazole derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is believed to enhance the interaction with bacterial enzymes, disrupting their function and leading to bacterial cell death .

Anticancer Potential

Research has indicated that certain thiazole derivatives exhibit anticancer activity. They have been tested against human cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action often involves the disruption of cell division and inducing apoptosis in cancer cells .

Antioxidant Properties

Thiazole compounds, including 5-Bromoimidazo[2,1-b][1,3]thiazole, have demonstrated antioxidant activities. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is a contributing factor in various chronic diseases and aging processes .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of inflammatory diseases. They can modulate the activity of enzymes involved in the inflammatory response, potentially leading to new anti-inflammatory medications .

Antifungal Applications

Similar to their antibacterial properties, thiazole derivatives also possess antifungal activities. They can interfere with the cell wall synthesis of fungi, making them useful in the development of new antifungal drugs .

Enzyme Inhibition

Thiazole derivatives have been shown to inhibit various enzymes that are crucial for the metabolism of pathogens. This enzyme inhibition is key in the development of drugs that can treat diseases by targeting specific metabolic pathways in pathogens .

Safety And Hazards

The safety information available for 5-Bromoimidazo[2,1-b][1,3]thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-bromoimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMIYPXTEYKCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=C(N21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoimidazo[2,1-b][1,3]thiazole

CAS RN

67088-53-3
Record name 5-bromoimidazo[2,1-b][1,3]thiazole
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